Cas no 18166-63-7 (2-Propenamide,3-(4-methoxyphenyl)-)

2-Propenamide,3-(4-methoxyphenyl)- structure
18166-63-7 structure
Product Name:2-Propenamide,3-(4-methoxyphenyl)-
CAS No:18166-63-7
MF:C10H11NO2
MW:177.199842691422
CID:224249
PubChem ID:922079
Update Time:2025-04-19

2-Propenamide,3-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,3-(4-methoxyphenyl)-
    • (E)-3-(4-methoxyphenyl)prop-2-enamide
    • (2E)-3-(4-methoxyphenyl)acrylamide
    • (E)-3-(4-methoxyphenyl)acrylamide
    • (E)-4-methoxycinnamamide
    • (E)-4-methoxycinnamic amide
    • 4-methoxy-trans-cinnamic acid amide
    • 4-methoxy-trans-cinnamic amide
    • 4-Methoxy-trans-zimtsaeure-amid
    • AC1LJEWL
    • NSC26472
    • SureCN2009524
    • SureCN2009525
    • 3-(p-methoxyphenyl)acrylamide
    • 18166-63-7
    • 3-(4-methoxy-phenyl)acrylamide
    • DTXSID80358894
    • AKOS003418321
    • NSC-26472
    • Inchi: 1S/C10H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-4+
    • InChI Key: LQGHBKPIJSBKEY-QPJJXVBHSA-N
    • SMILES: O(C)C1C=CC(/C=C/C(N)=O)=CC=1

Computed Properties

  • Exact Mass: 177.07903
  • Monoisotopic Mass: 177.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.141
  • Boiling Point: 405.5°C at 760 mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.59
  • PSA: 52.32
  • LogP: 1.89400
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